molecular formula C20H34O5 B15192663 Hexahydroisocohumulone CAS No. 685110-37-6

Hexahydroisocohumulone

Cat. No.: B15192663
CAS No.: 685110-37-6
M. Wt: 354.5 g/mol
InChI Key: CNKVRZVLFXIJHB-UHFFFAOYSA-N
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Description

Hexahydroisocohumulone is a chemically reduced iso-α-acid derived from hops, which are primarily used in brewing beer. This compound is known for its strong antimicrobial properties and its ability to impart bitterness to beer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydroisocohumulone is synthesized through the hydrogenation of isocohumulone, a naturally occurring iso-α-acid found in hops. The hydrogenation process involves the addition of hydrogen atoms to the double bonds of isocohumulone, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of isocohumulone from hops, followed by its hydrogenation. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Hexahydroisocohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction maintains the hexahydro structure. Substitution reactions can result in the formation of various esters or ethers .

Scientific Research Applications

Hexahydroisocohumulone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the properties and reactions of iso-α-acids. Its stability and reactivity make it an ideal candidate for various chemical experiments .

Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a range of Gram-positive bacteria, making it a potential candidate for the development of new antibacterial agents .

Medicine: this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties suggest it could be used in the treatment of bacterial infections. Additionally, its ability to modulate certain biochemical pathways is of interest in the development of new drugs .

Industry: In the brewing industry, this compound is used to impart bitterness to beer. Its stability and resistance to light-induced degradation make it a valuable additive in the production of high-quality beer .

Mechanism of Action

The mechanism of action of hexahydroisocohumulone involves its interaction with bacterial cell membranes. The compound’s hydrophobic nature allows it to integrate into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a thicker peptidoglycan layer in their cell walls .

Comparison with Similar Compounds

Hexahydroisocohumulone is part of a group of compounds known as reduced iso-α-acids. Similar compounds include dihydroisocohumulone, tetrahydroisocohumulone, and hexahydroisohumulone. These compounds share similar structures and properties but differ in the degree of hydrogenation and specific functional groups.

Comparison with Other Compounds:

Uniqueness: this compound’s high degree of hydrogenation and specific structural features contribute to its unique properties, such as enhanced antimicrobial activity and stability. These characteristics make it a valuable compound for various applications in research and industry .

Properties

CAS No.

685110-37-6

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

2-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]propan-1-one

InChI

InChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3

InChI Key

CNKVRZVLFXIJHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O

Origin of Product

United States

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